molecular formula C19H28ClN5O4 B12307869 (+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7)

(+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7)

Numéro de catalogue: B12307869
Poids moléculaire: 433.0 g/mol
Clé InChI: YTNKWDJILNVLGX-IMFUZPKQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) is a deuterated form of Alfuzosin, a medication primarily used to treat benign prostatic hyperplasia (BPH). The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of Alfuzosin, as the presence of deuterium can alter the metabolic stability and absorption of the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) typically involves the incorporation of deuterium atoms into the Alfuzosin molecule. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.

    Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the molecule.

Industrial Production Methods

Industrial production of (+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalytic Deuteration: Utilizing catalysts to facilitate the incorporation of deuterium.

    Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired deuterated compound.

Analyse Des Réactions Chimiques

Types of Reactions

(+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

(+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) has several scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Alfuzosin.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Interaction Studies: Used to investigate potential drug-drug interactions.

    Biological Research: Employed in studies related to its effects on cellular and molecular levels.

Mécanisme D'action

The mechanism of action of (+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) involves its interaction with alpha-1 adrenergic receptors. By blocking these receptors, the compound helps relax the smooth muscles in the prostate and bladder neck, thereby improving urine flow and reducing symptoms of BPH. The presence of deuterium may alter the binding affinity and metabolic stability of the compound, providing insights into its pharmacological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Alfuzosin: The non-deuterated form of the compound.

    Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat BPH.

    Doxazosin: A similar compound with a longer half-life and different pharmacokinetic profile.

Uniqueness

(+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) is unique due to the presence of deuterium, which can enhance its metabolic stability and provide more accurate pharmacokinetic data. This makes it a valuable tool in scientific research for studying the behavior of Alfuzosin in the body.

Propriétés

Formule moléculaire

C19H28ClN5O4

Poids moléculaire

433.0 g/mol

Nom IUPAC

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]-2,3,3,4,4,5,5-heptadeuteriooxolane-2-carboxamide;hydrochloride

InChI

InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i4D2,6D2,9D2,14D;

Clé InChI

YTNKWDJILNVLGX-IMFUZPKQSA-N

SMILES isomérique

[2H]C1(C(C(OC1([2H])[2H])([2H])C(=O)NCCCN(C)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H].Cl

SMILES canonique

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.